5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid
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Overview
Description
5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid is a chemical compound with the molecular formula C14H10BrClN2O2 It is known for its unique structure, which includes a bromophenyl group, a chlorobenzoic acid moiety, and a hydrazinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid typically involves the condensation of 2-bromobenzaldehyde with hydrazine hydrate, followed by the reaction with 2-chlorobenzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The bromophenyl and chlorobenzoic acid moieties may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Similar structure but lacks the hydrazinyl linkage.
2-Chloro-5-bromobenzaldehyde: Contains the bromophenyl and chlorobenzoic acid moieties but in a different arrangement.
5-Bromo-2-chlorobenzoic acid hydrazide: Similar to the target compound but with a hydrazide group instead of the hydrazinyl linkage.
Uniqueness
5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2/c15-12-4-2-1-3-9(12)8-17-18-10-5-6-13(16)11(7-10)14(19)20/h1-8,18H,(H,19,20)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDPDWXZPIBRTI-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC(=C(C=C2)Cl)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC(=C(C=C2)Cl)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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